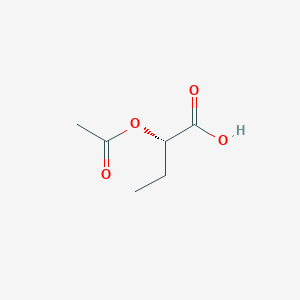

(S)-2-Acetoxybutanoic acid

Description

(S)-2-Acetoxybutanoic acid is a chiral carboxylic acid derivative characterized by an acetoxy group (-OAc) at the C2 position of a butanoic acid backbone. Its molecular formula is C₆H₁₀O₄, with a molecular weight of 162.14 g/mol. The compound’s stereochemistry at the C2 position (S-configuration) influences its reactivity, solubility, and biological activity. It is primarily used in pharmaceutical synthesis and as an intermediate in organic reactions due to its ability to act as a chiral building block .

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

(2S)-2-acetyloxybutanoic acid |

InChI |

InChI=1S/C6H10O4/c1-3-5(6(8)9)10-4(2)7/h5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 |

InChI Key |

GELZYBXBKFHYEN-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@@H](C(=O)O)OC(=O)C |

Canonical SMILES |

CCC(C(=O)O)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

The table below compares (S)-2-Acetoxybutanoic acid with structurally related compounds:

| Compound Name | Molecular Formula | Substituents (Position) | Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | C₆H₁₀O₄ | -OAc (C2), -COOH (C4) | Acetoxy, carboxylic acid | 162.14 |

| (2S)-2-Hydroxybutanoic acid | C₄H₈O₃ | -OH (C2), -COOH (C4) | Hydroxyl, carboxylic acid | 104.10 |

| (2S,3R)-3-Acetoxy-2-aminobutanoic acid | C₆H₁₁NO₄ | -OAc (C3), -NH₂ (C2), -COOH (C4) | Acetoxy, amino, carboxylic acid | 177.16 |

| (2S)-2-Acetoxy-3-methylbutanoic acid | C₇H₁₂O₄ | -OAc (C2), -CH₃ (C3), -COOH (C4) | Acetoxy, methyl, carboxylic acid | 160.17 |

| (S)-2-Aceto-2-hydroxybutanoic acid | C₆H₁₀O₅ | -OH (C2), -COCH₃ (C2), -COOH (C4) | Hydroxyl, acetyl, carboxylic acid | 162.14 |

Key Observations :

- Substituent Diversity: The presence of acetoxy, hydroxyl, amino, or methyl groups at C2/C3 alters polarity, solubility, and steric effects. For example, (2S,3R)-3-Acetoxy-2-aminobutanoic acid has enhanced hydrogen-bonding capacity due to the amino group .

- Stereochemical Impact: The (S)-configuration in this compound differentiates it from (2S)-2-Acetoxy-3-methylbutanoic acid, where the methyl group at C3 introduces steric hindrance .

Physicochemical Properties

Solubility and Stability

| Compound Name | Solubility (Water) | Melting Point (°C) | Stability in Aqueous Media |

|---|---|---|---|

| This compound | Moderate (~50 g/L) | 98–102 | Hydrolyzes slowly at pH >7 |

| (2S)-2-Hydroxybutanoic acid | High (>200 g/L) | 52–54 | Stable across pH 3–7 |

| (2S,3R)-3-Acetoxy-2-aminobutanoic acid | Low (~10 g/L) | 145–148 | Prone to oxidation |

| (S)-2-Aceto-2-hydroxybutanoic acid | Moderate (~30 g/L) | 110–115 | Hydrolyzes to diketones |

Insights :

- Hydrolysis Sensitivity: The acetoxy group in this compound hydrolyzes under basic conditions, forming (S)-2-hydroxybutanoic acid .

- Amino Group Instability: (2S,3R)-3-Acetoxy-2-aminobutanoic acid is less stable due to oxidative deamination .

Industrial Relevance

- (2S)-2-Acetoxy-3-methylbutanoic acid: Utilized in flavoring agents due to its ester-like volatility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-Acetoxybutanoic acid under mild reaction conditions?

- Methodological Answer : Multi-step synthesis involving catalytic hydrogenation (e.g., palladium on carbon) or acid-catalyzed esterification can be employed. For example, a two-step procedure using (S)-2-hydroxybutanoic acid as a starting material: (1) Protection of the hydroxyl group via acetylation with acetic anhydride in the presence of a base (e.g., pyridine), followed by (2) purification via column chromatography to isolate the enantiomerically pure product. Reaction conditions (temperature, solvent polarity) should be optimized to minimize racemization .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze H and C NMR spectra to confirm the acetyl group (δ ~2.0–2.1 ppm for CHCO) and stereochemistry at the chiral center (splitting patterns).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H] at m/z 161.08 for CHO).

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose-based columns) to confirm enantiomeric purity (>98% ee) .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis of the acetyl group. Avoid exposure to moisture, strong bases, or oxidizing agents. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify shelf-life under varying conditions .

Advanced Research Questions

Q. How can contradictions in reactivity data for this compound be resolved?

- Methodological Answer :

- Control Experiments : Replicate conflicting studies under identical conditions (solvent, temperature, catalyst) to isolate variables.

- Computational Modeling : Use DFT calculations to predict reaction pathways (e.g., steric effects at the chiral center influencing nucleophilic substitution rates).

- Iterative Analysis : Apply grounded theory to identify patterns in anomalous data (e.g., unexpected byproducts due to trace metal impurities) .

Q. What experimental strategies can elucidate the impact of enantiomeric purity on this compound’s biological activity?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare the activity of (S)- and (R)-enantiomers in enzyme inhibition studies (e.g., esterase kinetics).

- Chiral Derivatization : Use chiral reagents (e.g., Mosher’s acid) to prepare diastereomers for crystallography or binding affinity measurements.

- In Vivo Studies : Administer enantiopure vs. racemic mixtures in model organisms to assess metabolic selectivity .

Q. How can researchers design experiments to study this compound’s metabolic pathways in vitro?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled this compound to track metabolic intermediates via LC-MS/MS.

- Enzyme Incubations : Incubate with liver microsomes or recombinant esterases to identify hydrolysis products (e.g., (S)-2-hydroxybutanoic acid).

- Kinetic Profiling : Measure substrate depletion rates under varying pH and cofactor conditions to map enzymatic preferences .

Data Analysis & Reporting Standards

Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.

- ANOVA with Post Hoc Tests : Compare treatment groups for significance (p < 0.05) using Tukey’s HSD.

- Reproducibility Checks : Report inter-assay CV% and include raw data in supplementary materials to enable meta-analyses .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer :

- Parameter Validation : Cross-check computational inputs (e.g., solvent models, force fields) against empirical data (e.g., logP via shake-flask method).

- Sensitivity Analysis : Identify which parameters (e.g., dielectric constant) most affect predictions.

- Hybrid Approaches : Combine MD simulations with QSPR models to refine accuracy .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.